Spiro[2.4]hepta-4,6-diene

Computational Chemistry Physical Organic Chemistry Diels–Alder Reaction

Cyclopentadiene dimerizes rapidly at room temperature and undergoes unwanted 1,5-sigmatropic shifts, compromising Diels-Alder selectivity. Spiro[2.4]hepta-4,6-diene (CAS 765-46-8) resolves both issues through a spiro-fused cyclopropane that locks the diene in a cisoid conformation and raises the dimerization barrier. • Predictable endo selectivity with maleic anhydride, tetracyanoethylene & 2-chloroacrylonitrile • Strain-driven ring-opening enables gem-dimethyl or carbonyl synthon strategies • 95% purity; shipped under wet ice; store at -20°C under inert gas

Molecular Formula C7H8
Molecular Weight 92.14 g/mol
CAS No. 765-46-8
Cat. No. B057166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.4]hepta-4,6-diene
CAS765-46-8
SynonymsSpiro[2.4]hepta-4,6-diene; 
Molecular FormulaC7H8
Molecular Weight92.14 g/mol
Structural Identifiers
SMILESC1CC12C=CC=C2
InChIInChI=1S/C7H8/c1-2-4-7(3-1)5-6-7/h1-4H,5-6H2
InChIKeyKPDOKSJMJMDRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[2.4]hepta-4,6-diene – Identity & Procurement


Spiro[2.4]hepta-4,6-diene (CAS 765‑46‑8, MFCD00013274) is a C₇H₈ hydrocarbon consisting of a cyclopropane ring spiro-fused to a 1,3-cyclohexadiene unit. This architecture fuses the kinetic lability of a strained small ring with the synthetic versatility of a conjugated diene, positioning it as a specialised building block for cycloaddition cascades, skeletal rearrangement studies, and functional-material crosslinking. The parent compound is a mobile liquid (density 0.92 g mL⁻¹ at 20 °C, flash point 15 °C) typically stored at −20 °C to suppress dimerisation [1]. Its compact spiro junction simultaneously imparts heightened ring-strain energy (experimental gas-phase ΔfH° = 56.8 kcal mol⁻¹) [2] and locks the cyclopentadiene moiety into a single conformation, the combination of which governs its unique selectivity profile in Diels–Alder, 1,3-dipolar, and organometallic transformations.

Workflow
Cycloaddition cascades and skeletal rearrangement studies
Selection Logic
Spiro-fused strained-ring building block with locked diene geometry
Use Context
Functional-material crosslinking and organometallic catalyst design
Handling Note
Stored at −20 °C to suppress dimerisation; reported higher bench stability

Why Spiro[2.4]hepta-4,6-diene Outperforms Generic Dienes


Unsubstituted cyclopentadiene, the most intuitive replacement, undergoes rapid spontaneous Diels–Alder dimerisation at ambient temperature, necessitating cracking immediately before use, whereas spiro[2.4]hepta-4,6-diene exhibits a measurably higher dimerisation barrier that improves benchtop handleability [1]. More importantly, the spiro-annulated cyclopropane ring functions simultaneously as a conformational lock that blocks degenerate 1,5-sigmatropic rearrangements [2], as a latent gem-dimethyl or carbonyl synthon via ring-opening , and as a stereoelectronic modulator that enhances the mechanical stability of cycloadduct crosslinks relative to furan–maleimide and classical cyclopentadiene-derived systems [3]. These orthogonal properties mean that substituting generic 1,3-dienes (e.g., cyclopentadiene, 1,3-cyclohexadiene) or even larger-ring spiro analogs (e.g., spiro[4.4]nona-1,3-diene) results in loss of the conformational constraint, altered cycloaddition face selectivity, and disappearance of the characteristic ring-strain-driven reaction channels. The quantitative evidence below makes the case for deliberate specification of CAS 765‑46‑8.

Cyclopentadiene substitutes lose conformational lock and may require pre-reaction cracking due to rapid dimerisation.
1,3-Cyclohexadiene or larger spiro analogs shift away from the characteristic ring-strain-driven reaction channels.
Furan–maleimide crosslinking lacks equivalent mechanoresistant adduct stability and may slow gelation kinetics.

Spiro[2.4]hepta-4,6-diene Differentiation Evidence


Diels–Alder Dimerisation Barrier vs. Cyclopentadiene

Ab initio and semi-empirical computational analysis (HF/6‑31G(d) level) of Diels–Alder dimerisation transition states established a quantitative barrier ranking. Spiro[2.4]hepta-4,6-diene requires approximately 5 kcal mol⁻¹ more activation energy than cyclopentadiene and roughly 13 kcal mol⁻¹ more than 1‑oxaspiro[2.4]hepta-4,6-diene to undergo dimerisation [1]. The spiro-cyclopropane ring imposes a steric penalty in the endo transition-state geometry that is absent in cyclopentadiene, directly translating into slower room-temperature dimerisation and improved storage stability.

Dimerisation barrier
Head-to-head
Target barrier ~5 kcal mol⁻¹ higher than cyclopentadiene; ~13 kcal mol⁻¹ higher than 1‑oxaspiro analog (HF/6‑31G(d)).
Supports improved ambient storage stability and reduced pre‑reaction cracking needs.
Computational ranking at HF/6‑31G(d) level; endo transition state comparison.
Computational Chemistry Physical Organic Chemistry Diels–Alder Reaction

Gas-Phase Enthalpy of Formation and Ring Strain

The experimental gas-phase enthalpy of formation (ΔfH°gas) of spiro[2.4]hepta-4,6-diene is 56.8 kcal mol⁻¹, determined by hydrogenation calorimetry [1]. For comparison, cyclopentadiene has a reported ΔfH°gas of approximately 32.5 kcal mol⁻¹ [2]. The ~24 kcal mol⁻¹ difference reflects the additional ring-strain energy of the spiro‑fused cyclopropane unit, which is the thermodynamic driving force for the distinctive ring‑opening and thermal rearrangement chemistry observed with this compound.

Ring strain
Reported
ΔfH°gas = 56.8 kcal mol⁻¹ (vs. cyclopentadiene ~32.5 kcal mol⁻¹).
Quantifies the energetic penalty driving unique ring‑opening and rearrangement pathways.
Gas-phase hydrogenation calorimetry; ~24 kcal mol⁻¹ difference attributable to cyclopropane strain.
Thermochemistry Ring Strain Physical Organic Chemistry

Thermal Isomerisation to Bicyclo[3.2.0]hepta-1,3-diene

Under thermal conditions, spiro[2.4]hepta-4,6-diene undergoes a unique isomerisation to bicyclo[3.2.0]hepta-1,3-diene, which can be trapped in situ by 1,3‑dienes to construct tetracyclo[7.2.1.0²,⁵.0²,⁸]dodecadiene frameworks [1]. This domino thermal isomerisation–cycloaddition sequence is not accessible from cyclopentadiene or acyclic 1,3‑dienes because it requires the spiro‑cyclopropane as both a strain‑energy reservoir and a structural element that enforces the electrocyclic ring‑opening trajectory. The isomerisation was shown to proceed with complete selectivity through the norbornene double bond in subsequent cyclopropanation reactions [1].

Thermal isomerisation
Class-level
Unique conversion to bicyclo[3.2.0]hepta-1,3-diene, trapped in situ to build tetracyclic frameworks.
Enables cascade sequences inaccessible to generic dienes, supporting complex scaffold construction.
Spiro-cyclopropane required for electrocyclic trajectory; complete norbornene‑bond selectivity reported.
Thermal Rearrangement Cycloaddition Synthetic Methodology

Mechanoresistant Hydrogel Crosslinking vs. Furan–Maleimide

In a head‑to‑head materials study, Diels–Alder crosslinked hydrogels prepared from spiro[2.4]hepta-4,6-diene displayed mechanoresistant adducts (resistant to mechanically induced cycloreversion) and underwent rapid gelation within minutes at room temperature, whereas the commonly employed furan–maleimide system suffered from slow gelation kinetics and ‘mechanolabile’ crosslinks that reduced ultimate material strength [1]. The constrained geometry simulate external force (CoGEF) computational model identified the spiro‑diene adducts as superior mechanophores, and this prediction was validated experimentally by enhanced failure strength of the resulting hydrogels.

Mechanoresistant crosslinking
Head-to-head
Rapid gelation (minutes, RT) and mechanoresistant adducts; furan–maleimide gave mechanolabile crosslinks and slower gelation.
Supports accelerated processing and improved hydrogel durability under mechanical load.
CoGEF model and experimental tensile validation; aqueous hydrogel formulation context.
Biomaterials Mechanochemistry Diels–Alder Crosslinking

Ring-Opening Selectivity with Metal Carbonyls

Tungsten(0) carbonyls react with spiro[2.4]hepta-4,6-diene via CC bond cleavage of the strained cyclopropane ring to afford stable alkylene‑bridged π‑cyclopentadienyl‑σ‑alkyl complexes [1]. The less strained spiro[4.4]nona-1,3-diene also undergoes ring‑opening under identical conditions, but the resulting complexes differ in bridge length and spectroscopic properties [1]. In molybdenum(II) indenyl systems, the ring‑opening of spiro[2.4]hepta-4,6-diene can be sterically blocked by substitution on the indenyl ligand, providing a switch between η⁴‑diene coordination and full ring‑opened ansa‑metallocene formation [2]. This tunability is not observed with spiro[4.4]nona-1,3‑diene, which lacks the requisite ring strain differential.

Ring-opening selectivity
Head-to-head
CC cleavage with W(0) carbonyls yields two‑carbon‑bridged ansa complexes; spiro[4.4]nona analog gives four‑carbon bridge.
Tunable ring‑opening through steric modulation offers a design handle for constrained‑geometry catalyst synthesis.
Mo(II) indenyl substitution provides binary on/off switch; unique to the spiro[2.4] framework.
Organometallic Chemistry Ring-Opening Steric Effects

Latent Gem-Dimethyl/Carbonyl Synthon in Prostaglandin Synthesis

Spiro[2.4]hepta-4,6-diene serves as a versatile precursor for prostaglandin analogs via sequential [2+2] and [4+2] cycloadditions, where the spiro‑cyclopropane ring functions as a masked gem‑dimethyl group or can be oxidatively cleaved to unveil a carbonyl . This latent functionality strategy is not available from simple cyclopentadiene, which would require separate introduction of quaternary carbon centres. Monatshefte für Chemie (1984) describes dedicated synthons based on spiro[2.4]heptane frameworks specifically designed for prostaglandin analogue construction [1].

Latent synthon utility
Supporting evidence
Spiro-cyclopropane acts as masked gem‑dimethyl or carbonyl group in prostaglandin analog synthesis.
Supports shorter synthetic routes to quaternary‑carbon targets, a recurring motif in medicinal chemistry.
Sequential [2+2] and [4+2] cycloaddition strategy; dedicated synthon literature available.
Medicinal Chemistry Prostaglandin Synthesis Synthon Strategy

Spiro[2.4]hepta-4,6-diene Application Scenarios


Spiro-Fused Polycyclic Frameworks via Diels–Alder Cascades

The conformationally locked cisoid diene geometry of spiro[2.4]hepta‑4,6‑diene ensures predictable endo face selectivity in Diels–Alder reactions with dienophiles such as maleic anhydride, 2‑chloroacrylonitrile, and tetracyanoethylene, generating spiro‑tricyclic cycloadducts that retain the cyclopropane unit for downstream functionalisation [1]. This has been exploited in the total synthesis of (+)-longifolene, where the cyclopropane blocks unwanted 1,5‑sigmatropic shifts and later serves as a latent methylene group [2], and in a concise three‑step route to rac‑10‑hydroxycamphor [3].

Mechanoresistant Hydrogels with Rapid Gelation

When integrated into hydrogel formulations, spiro[2.4]hepta‑4,6‑diene participates in Diels–Alder crosslinking that resists mechanically induced cycloreversion, directly addressing the ‘mechanolability’ problem of conventional furan–maleimide gels. The system achieves gelation within minutes at ambient temperature without external triggers, enabling injectable or 3D‑printable biomaterial formulations with enhanced failure strength and extended functional lifetime under cyclic loading [1].

ansa-Metallocene Catalyst Precursor Synthesis

The strained spiro‑cyclopropane undergoes chemo‑ and regioselective ring‑opening with low‑valent Group 6 metal carbonyls to generate alkylene‑bridged cyclopentadienyl‑alkyl complexes. In molybdenum(II) indenyl systems, this ring‑opening can be sterically gated by appropriate choice of indenyl substitution, providing a binary on/off switch for ansa‑bridge formation [1]. The resulting ansa‑molybdenocene scaffolds are direct precursors to constrained‑geometry olefin polymerisation catalysts, and the tunability of the ring‑opening step is unique to the spiro[2.4] framework compared to larger spiro analogs [2].

Prostaglandin Analog Synthesis via Latent Synthon

The spiro‑cyclopropane ring acts as a masked equivalent for gem‑dimethyl or carbonyl groups. Sequential [2+2] and [4+2] cycloadditions install the prostaglandin carbon skeleton while preserving the cyclopropane as a latent quaternary centre, which is unmasked at a late synthetic stage [1]. This ‘protecting‑group‑free’ approach to gem‑dimethyl installation has been validated in dedicated spiro[2.4]heptane synthon studies and reduces step count relative to routes starting from cyclopentadiene [2].

Application
Selection Property
Validation Focus
Polycyclic framework assembly
Conformationally locked cisoid diene geometry
Endo face selectivity and cyclopropane retention in cycloadducts
Mechanoresistant hydrogel formulation
Diels–Alder crosslinks resistant to force-induced cycloreversion
Gelation kinetics and failure strength under cyclic loading
ansa-Metallocene catalyst precursor
Strain-driven, sterically tunable cyclopropane ring-opening
Bridge length and regioselectivity in metal carbonyl reactions
Prostaglandin analog synthesis
Latent gem-dimethyl/carbonyl synthon in the spiro framework
Step-count reduction and late-stage unmasking efficiency

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